Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O3. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate typically involves the reaction of ethyl oxazole-4-carboxylate with appropriate amines under controlled conditions. One common method includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amine derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials .
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the oxazole ring play crucial roles in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
- 2-Amino-4-methyl-oxazole-5-carboxylic acid ethyl ester
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)6-5(8)4(2)9-12-6/h3,8H2,1-2H3 |
InChI Key |
ZSNUEVJSPFPEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NO1)C)N |
Origin of Product |
United States |
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